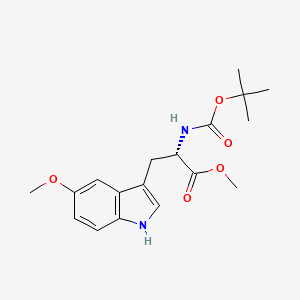

Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate

Descripción general

Descripción

Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methoxyindole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(5-methoxyindol-3-yl)propionic acid and methyl chloroformate.

Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields the Boc-protected amino acid.

Esterification: The Boc-protected amino acid is then esterified using methyl chloroformate in the presence of a base such as pyridine or triethylamine. This reaction forms the desired methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate can undergo various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino compound.

Oxidation: The methoxyindole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Substitution: The ester group can be hydrolyzed under basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, dichloromethane.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Sodium hydroxide, water.

Major Products Formed

Deprotection: (S)-2-Amino-3-(5-methoxyindol-3-yl)propionic acid.

Oxidation: Oxidized derivatives of the methoxyindole moiety.

Substitution: (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionic acid.

Aplicaciones Científicas De Investigación

Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and as a precursor for various biologically active compounds.

Mecanismo De Acción

The mechanism of action of Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, modulate receptor activity, or influence cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparación Con Compuestos Similares

Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate can be compared with other similar compounds, such as:

Methyl (S)-2-(N-Boc-Amino)-3-(indol-3-yl)propionate: Lacks the methoxy group on the indole ring, which may affect its reactivity and biological activity.

Methyl (S)-2-(N-Boc-Amino)-3-(5-bromoindol-3-yl)propionate: Contains a bromine atom on the indole ring, which can influence its chemical properties and interactions.

Methyl (S)-2-(N-Boc-Amino)-3-(5-nitroindol-3-yl)propionate: Features a nitro group on the indole ring, potentially altering its electronic properties and reactivity.

The uniqueness of this compound lies in the presence of the methoxy group, which can impact its chemical behavior and biological interactions.

Actividad Biológica

Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate is a synthetic compound that plays a significant role in medicinal chemistry due to its unique structural features and biological activities. The compound is characterized by the presence of an indole moiety, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₄N₂O₅, with a molecular weight of approximately 348.4 g/mol. The compound features a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used in organic synthesis to protect amines during reactions. The structure includes the following key components:

| Component | Molecular Formula | Key Features |

|---|---|---|

| Methyl (S)-2-amino-3-(5-methoxyindol-3-yl)propanoate | C₁₈H₂₃N₂O₄ | Lacks Boc protection; more reactive amine |

| 5-Methoxyindole | C₉H₉NO | Parent structure; lacks propionic acid moiety |

| N-Boc-L-alanine | C₇H₁₃NO₂ | Simple amino acid; used as a building block |

The biological activity of this compound is largely attributed to its interaction with various biological targets. The indole structure allows it to modulate receptor activity and influence cellular signaling pathways. For example, indole derivatives are known to interact with serotonin receptors, which can affect mood and behavior.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors.

- Enzymatic Interactions : It can serve as a substrate or inhibitor in enzymatic reactions.

- Cellular Signaling : The compound may influence pathways involved in inflammation or cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-Cancer Activity : Indole derivatives have been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Studies suggest that this compound can inhibit the growth of various microbial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that certain indole derivatives exhibit selective cytotoxicity against cancer cell lines, highlighting their potential as anti-cancer agents .

- Inflammation Modulation : Research found that compounds containing the indole structure could significantly lower levels of inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases .

- Antimicrobial Activity Assessment : A study assessed various indole derivatives for their antimicrobial properties, revealing that some derivatives exhibited potent activity against multi-drug resistant bacteria .

Propiedades

IUPAC Name |

methyl (2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-15(16(21)24-5)8-11-10-19-14-7-6-12(23-4)9-13(11)14/h6-7,9-10,15,19H,8H2,1-5H3,(H,20,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTNFPWKYFSEAE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693910 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-5-methoxy-L-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235346-28-7 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-5-methoxy-L-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.